molecular formula C10H15ClNO3P B7638414 Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate

Cat. No.: B7638414
M. Wt: 263.66 g/mol
InChI Key: NPYOISYNFFNANN-UHFFFAOYSA-N
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Description

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate is an organophosphorus compound with the molecular formula C10H15ClNO3P It is characterized by the presence of a phosphonate group attached to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ((6-chloropyridin-3-yl)methyl)phosphonate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired phosphonate ester. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3), and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of phosphonic acids or phosphine oxides.

    Reduction: Formation of phosphine derivatives.

Scientific Research Applications

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and flame retardants

Mechanism of Action

The mechanism of action of diethyl ((6-chloropyridin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their catalytic activity. The phosphonate group can mimic phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. Additionally, the chloropyridine moiety can interact with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ((3,5-dichloropyridin-2-yl)methyl)phosphonate
  • Diethyl ((4-chloropyridin-2-yl)methyl)phosphonate
  • Diethyl ((2-chloropyridin-3-yl)methyl)phosphonate

Uniqueness

Diethyl ((6-chloropyridin-3-yl)methyl)phosphonate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to other chloropyridine phosphonates .

Properties

IUPAC Name

2-chloro-5-(diethoxyphosphorylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClNO3P/c1-3-14-16(13,15-4-2)8-9-5-6-10(11)12-7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOISYNFFNANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CN=C(C=C1)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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